molecular formula C12H15NO2S B045269 N-Cyclopentylidene-4-methylbenzenesulfonamide CAS No. 118616-82-3

N-Cyclopentylidene-4-methylbenzenesulfonamide

Cat. No. B045269
M. Wt: 237.32 g/mol
InChI Key: HUGZBNANLQKIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentylidene-4-methylbenzenesulfonamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1982 by Pfizer. CP-47,497 has been found to have a high affinity for the CB1 receptor, which is the same receptor that is targeted by delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana.

Mechanism Of Action

N-Cyclopentylidene-4-methylbenzenesulfonamide binds to the CB1 receptor in a similar way to THC, which leads to the activation of the receptor. This activation can result in a range of physiological effects, including changes in mood, appetite, and pain perception.

Biochemical And Physiological Effects

N-Cyclopentylidene-4-methylbenzenesulfonamide has been found to have a range of biochemical and physiological effects, including the activation of the CB1 receptor, which can lead to changes in mood, appetite, and pain perception. It has also been found to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using N-Cyclopentylidene-4-methylbenzenesulfonamide in lab experiments include its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on the brain and other physiological systems. However, limitations include the fact that it is a synthetic compound and may not accurately represent the effects of natural cannabinoids.

Future Directions

Future research on N-Cyclopentylidene-4-methylbenzenesulfonamide could include studies on its effects on different physiological systems, such as the immune system and the cardiovascular system. It could also be used to study the effects of synthetic cannabinoids on different types of cancer cells. Additionally, research could be conducted on the potential therapeutic uses of N-Cyclopentylidene-4-methylbenzenesulfonamide, such as its use in the treatment of inflammation and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-Cyclopentylidene-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopentadiene in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium hydroxide to form the final product, N-Cyclopentylidene-4-methylbenzenesulfonamide.

Scientific Research Applications

N-Cyclopentylidene-4-methylbenzenesulfonamide has been used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been found to have a high affinity for the receptor and can be used to study the effects of cannabinoids on the brain and other physiological systems.

properties

IUPAC Name

N-cyclopentylidene-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGZBNANLQKIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556106
Record name N-Cyclopentylidene-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentylidene-4-methylbenzenesulfonamide

CAS RN

118616-82-3
Record name N-Cyclopentylidene-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.